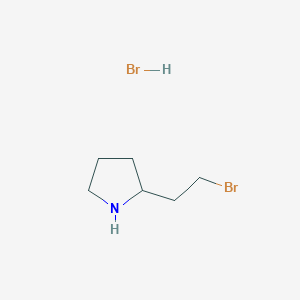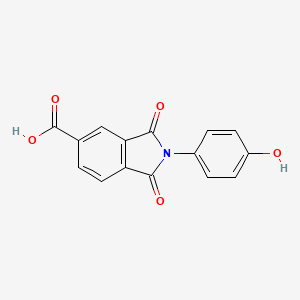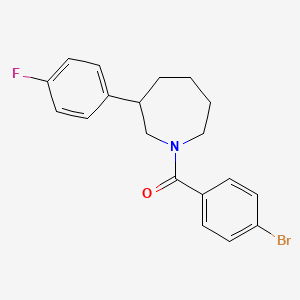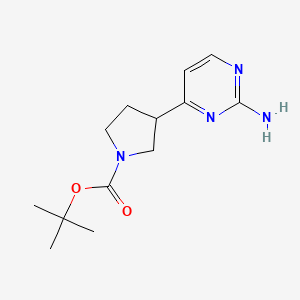
2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The tosyl group (a sulfur-containing group derived from toluene) is often used in organic chemistry as a protecting group for amines . The trifluoromethylphenyl group is a common motif in medicinal chemistry, as the trifluoromethyl group can enhance the biological activity and metabolic stability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a tosyl group, a trifluoromethylphenyl group, and an acetamide group. The exact three-dimensional structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .科学的研究の応用
Radioligand Synthesis for PET Imaging
2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide derivatives have been explored for their potential in radioligand synthesis, particularly for positron emission tomography (PET) imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714 and its tosyloxy derivative, has been reported as selective ligands of the translocator protein (18 kDa). DPA-714 was designed with a fluorine atom in its structure, allowing labeling with fluorine-18 and in vivo imaging using PET. The tosyloxy derivative served as a precursor for labeling with fluorine-18, synthesized in two steps from DPA-713. [18F]DPA-714 was synthesized using a simple one-step process, fully automated on a robotic system, demonstrating the compound's potential for imaging applications in medical research (Dollé et al., 2008).
Antimicrobial and Antimycobacterial Activity
Another application of related compounds includes antimicrobial and antimycobacterial actions. Specifically, bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides were synthesized to investigate their antimicrobial and antimycobacterial activities. Pharmacological screening against various bacteria and fungi, as well as Mycobacterium tuberculosis H37Rv, was examined. Some analogues demonstrated antimycobacterial activity equipotent to standard drugs, highlighting their potential use in developing new antimicrobial agents (Patel et al., 2012).
Synthesis of Alkaloids
The compound's structural framework has also been utilized in the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids. Starting from a common lactam, the synthesis of 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines is reported, showcasing the potential of these compounds in synthesizing complex alkaloids, which are significant in medicinal chemistry and drug development (Amat et al., 2003).
Anticancer Drug Synthesis
Moreover, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored for their anticancer activity. The compound's structure and potential as an anticancer drug were elucidated, demonstrating how modifications to the acetamide structure can influence biological activity and drug efficacy (Sharma et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3S/c1-15-8-10-19(11-9-15)30(28,29)26-12-3-2-7-18(26)14-20(27)25-17-6-4-5-16(13-17)21(22,23)24/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQSYASRVJFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2981179.png)
![6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B2981180.png)



![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)
![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)

![3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B2981196.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)